molecular formula C25H27N3O4S B11301143 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11301143
M. Wt: 465.6 g/mol
InChI Key: GGWHWCPLGMOQID-UHFFFAOYSA-N
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Description

The compound 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic molecule featuring multiple functional groups, including an indole moiety, a sulfonyl group, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Indole Sulfonyl Intermediate

      Starting Material: 2,3-dihydro-1H-indole.

      Reagents: Sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., triethylamine).

      Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the sulfonylation reaction.

  • Coupling with Methoxyphenyl Derivative

      Starting Material: 4-methoxyphenylboronic acid.

      Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene).

      Conditions: The Suzuki coupling reaction is performed under reflux conditions to ensure complete conversion.

  • Formation of the Phthalazinone Core

      Starting Material: 2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one.

      Reagents: The previously synthesized intermediate.

      Conditions: The final coupling reaction is typically carried out in a polar solvent like DMF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This might include the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions due to its multiple functional groups.

    Material Science: Potential use in the synthesis of novel polymers and materials with unique properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.

    Signal Transduction: Potential role in modulating signal transduction pathways in cells.

Medicine

Industry

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. The phthalazinone core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit biological activities.

    Sulfonyl Compounds: Sulfonamides like sulfamethoxazole are structurally similar and used as antibiotics.

    Phthalazinone Derivatives: Compounds like phthalazone are used in various medicinal applications.

Uniqueness

The unique combination of an indole moiety, sulfonyl group, and phthalazinone core in 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one provides a distinct pharmacophore that can interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

4-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C25H27N3O4S/c1-3-27-25(29)20-10-6-5-9-19(20)24(26-27)18-12-13-22(32-2)23(16-18)33(30,31)28-15-14-17-8-4-7-11-21(17)28/h4,7-8,11-13,16H,3,5-6,9-10,14-15H2,1-2H3

InChI Key

GGWHWCPLGMOQID-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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